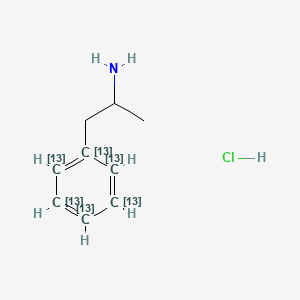
DL-Amphetamine-13C6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Amphetamine-13C6 Hydrochloride is a synthetic stimulant and a labeled compound used primarily as an internal standard in toxicology and analytical chemistry. The compound is a derivative of amphetamine, where six carbon atoms are replaced with the carbon-13 isotope. This labeling allows for precise quantification and analysis in mass spectrometry due to its unique isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including the Leuckart reaction, which involves the reductive amination of phenylacetone with formamide and subsequent hydrolysis . The reaction conditions often require controlled temperatures and the use of reducing agents such as formic acid .
Industrial Production Methods
Industrial production of DL-Amphetamine-13C6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques is essential for the separation and purification of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
DL-Amphetamine-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various amphetamine derivatives, such as phenylacetone from oxidation and different substituted amphetamines from nucleophilic substitution .
Scientific Research Applications
DL-Amphetamine-13C6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of amphetamine and its derivatives.
Biology: Employed in studies involving neurotransmitter release and uptake mechanisms.
Industry: Applied in the quality control of pharmaceutical products containing amphetamine.
Mechanism of Action
The mechanism of action of DL-Amphetamine-13C6 Hydrochloride is similar to that of amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by reversing the transporters responsible for the reuptake of these neurotransmitters, leading to increased synaptic concentrations . The compound also inhibits the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Dextroamphetamine: A more potent enantiomer of amphetamine used in the treatment of ADHD and narcolepsy.
Methamphetamine: A structurally similar compound with higher potency and abuse potential.
Methylphenidate: Another stimulant used in ADHD treatment but with a different mechanism of action.
Uniqueness
DL-Amphetamine-13C6 Hydrochloride is unique due to its isotopic labeling, which allows for precise analytical measurements. This makes it an invaluable tool in toxicology and pharmacokinetic studies, providing accurate data on the metabolism and distribution of amphetamine and its derivatives .
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
177.62 g/mol |
IUPAC Name |
1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i2+1,3+1,4+1,5+1,6+1,9+1; |
InChI Key |
SEVKYLYIYIKRSW-RDIRWOPYSA-N |
Isomeric SMILES |
CC(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)N.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



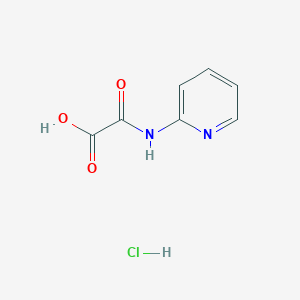
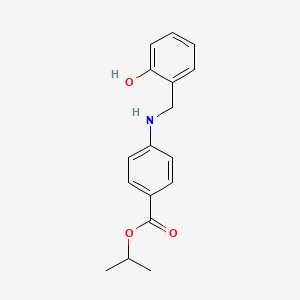

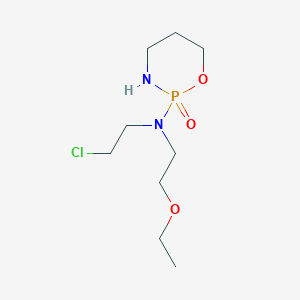

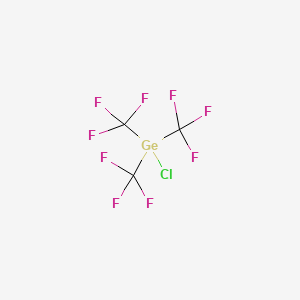
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)


